Astacidin 1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FKVQNQHGQVVKIFHH |
Origin of Product |
United States |
Origin and Biosynthesis Pathways of Astacidin 1
Precursor Identification and Proteolytic Processing Mechanisms
The generation of Astacidin (B1578177) 1 is a clear example of protein processing, where a functional peptide is cleaved from a larger precursor molecule.
Astacidin 1 is not directly synthesized in its final form but is derived from a much larger protein, hemocyanin. nih.govnih.gov Cloning studies have confirmed that this compound originates from the carboxyl-terminal (C-terminal) region of the crayfish hemocyanin subunit. nih.govresearchgate.netmdpi.com Hemocyanin, primarily known as a copper-binding respiratory protein in many invertebrates, thus serves a dual function, also acting as a precursor for this antimicrobial peptide. nih.govresearchgate.net Most known antimicrobial peptides (AMPs) derived from hemocyanin are found within the C-terminal domain. researchgate.net
The release of this compound from its hemocyanin precursor is accomplished through proteolytic cleavage. nih.govnih.gov This process occurs under acidic conditions. nih.govnovoprolabs.com The processing and subsequent release of this compound from hemocyanin are significantly enhanced when the crayfish is exposed to immune stimulants such as lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, or glucan, found in fungal cell walls. nih.govnovoprolabs.comresearchgate.net This indicates that the generation of this compound is an integral part of the crayfish's innate immune response to infection.
Pacifastacus leniusculus| Property | Details | Source |
|---|---|---|
| Primary Sequence | FKVQNQHGQVVKIFHH-COOH | nih.gov |
| Molecular Mass | 1945.2 Da | nih.gov |
| Amino Acid Residues | 16 | nih.govnovoprolabs.com |
| Precursor Protein | Hemocyanin | nih.govnih.gov |
Derivation from Hemocyanin C-terminal Region
Genetic Basis of this compound Expression
The expression of this compound and its related peptides is governed by a specific gene family and is localized to particular tissues within the crayfish.
Research has revealed that this compound is part of a larger multi-genic family of proline-rich antimicrobial peptides. units.itnih.govresearchgate.net Studies on the red swamp crayfish, Procambarus clarkii, have identified several related peptides, designated PcAst-1a, PcAst-1b, PcAst-1c, PcAst-2, and PcAst-3. units.itunisi.it PcAst-1a corresponds to the originally identified this compound. units.it Phylogenetic analysis suggests that all astacidins originate from two ancestral lineages. units.it The distribution of this gene family appears to be taxonomically restricted to the superfamilies Astacoidea and Parastacoidea. units.itnih.gov A gene duplication event in P. clarkii appears to have given rise to PcAst-1a and PcAst-1b/c. units.it
Procambarus clarkii| Peptide Designation | Mature Peptide Length (amino acids) | Precursor Length (amino acids) | Key Characteristics | Source |
|---|---|---|---|---|
| PcAst-1a (this compound) | 20 | 43 | Contains a C-terminal amidation signal. | unisi.itnih.gov |
| PcAst-1b/c | 25 | Not specified | Slightly longer variant of PcAst-1a. | units.itunisi.it |
| PcAst-2 | 31 | 53 | Lacks the typical GK amidation signal; upregulated during virus infection. | units.it |
| PcAst-3 | 28 | 50 | Shares close similarity with the N-terminal region of PcAst-2. | units.it |
Transcriptome analysis provides insight into where the genes for these peptides are actively expressed.
RNA-seq data from various tissues of P. clarkii have shown that the expression of astacidin genes is highly specific. nih.govresearchgate.net Under normal physiological conditions, there is strong expression specificity for hemocytes (blood cells). nih.govresearchgate.netnih.gov Moderate expression, approximately five-fold lower than in hemocytes, is also detected in the gills. nih.govresearchgate.netnih.gov Following an immune challenge with lipopolysaccharide (LPS), a rapid and significant upregulation of PcAst-1a (this compound) and PcAst-2 expression occurs within two hours, highlighting their role in the acute immune response. units.itnih.govresearchgate.net
Transcriptome Analysis and Expression Profiles in Crayfish Tissues
Localization in Hemocytes and Gills
Inducibility and Regulation of this compound Biosynthesis
The production of this compound is not static; it is dynamically regulated and can be significantly increased in response to immune challenges. This inducibility is a hallmark of many antimicrobial peptides, allowing the host to mount a rapid and targeted defense against invading pathogens. researchgate.net
Upregulation in Response to Pathogen-Associated Molecular Patterns (PAMPs)
The innate immune system recognizes conserved molecular structures on pathogens, known as PAMPs. ijarm.com The recognition of these molecules triggers a signaling cascade that leads to the upregulation of immune effectors, including this compound. mdpi.com
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent PAMP that stimulates the innate immune system. nih.gov Injection of LPS into crayfish has been shown to enhance the processing and release of this compound from hemocyanin. novoprolabs.comnih.gov In Procambarus clarkii, quantitative real-time PCR (qRT-PCR) analysis revealed a rapid and significant upregulation of PcAst-1a expression in response to LPS injection. researchgate.netunits.itunisi.it This demonstrates a direct link between the detection of a key bacterial signature molecule and the increased production of this vital antimicrobial peptide.
β-glucans, which are polysaccharides found in the cell walls of fungi and some bacteria, also act as PAMPs that can trigger immune responses. nih.gov Similar to LPS, the injection of β-glucan into crayfish enhances the processing and release of this compound from its hemocyanin precursor. novoprolabs.comnih.gov This indicates that the regulatory pathways controlling this compound production are responsive to a range of microbial patterns, providing broad-spectrum protection.
Lipopolysaccharide (LPS) Stimulation
Time-Course Expression Dynamics
The temporal pattern of this compound expression following an immune challenge provides insights into its role in the early stages of infection. Studies in Procambarus clarkii have shown that the upregulation of PcAst-1a is rapid. A significant increase in its expression is observed within 2 hours of an LPS injection. researchgate.netunits.it However, this heightened expression appears to be transient, with levels returning to baseline by 4 hours post-injection. units.it This rapid but controlled induction suggests that this compound is involved in the immediate, early-phase defense against bacterial infections.
Data Tables
Table 1: Basal Expression of this compound (PcAst-1a) in Procambarus clarkii
| Tissue | Relative Expression Level |
| Hemocytes | High |
| Gills | Moderate (5-fold lower than hemocytes) |
Data sourced from RNA-seq analysis in naïve crayfish. researchgate.netunits.itunisi.it
Table 2: Induction of this compound (PcAst-1a) Expression in Procambarus clarkii Following LPS Stimulation
| Time Post-Injection | Expression Change | Statistical Significance |
| 2 hours | Significant upregulation | p-value < 0.0095 |
| 4 hours | No significant difference from control | Not differentially regulated |
Data based on qRT-PCR analysis. units.it
Molecular Characterization and Structural Insights of Astacidin 1
Primary Sequence Elucidation and Analysis
The primary structure of a peptide is the linear sequence of its amino acids, which fundamentally dictates its three-dimensional structure and biological function.
Amino Acid Sequence Determination
The complete amino acid sequence of Astacidin (B1578177) 1 has been determined to be FKVQNQHGQVVKIFHH-COOH. nih.govarchive.org This 16-residue peptide has a calculated molecular mass of 1945.2 Da. nih.gov The sequence is notable for its composition of various amino acids, including hydrophobic, polar, and charged residues, which contribute to its amphipathic nature, a common feature of many antimicrobial peptides.
| Property | Value |
| Amino Acid Sequence | FKVQNQHGQVVKIFHH-COOH |
| Number of Residues | 16 |
| Molecular Mass | 1945.2 Da |
Sequence Homology and Evolutionary Relationships within Astacidins
Astacidin 1 belongs to a family of antimicrobial peptides known as astacidins. units.itmdpi.com Cloning studies have revealed that this compound is derived from the carboxyl-terminal region of crayfish hemocyanin. nih.gov Its release is the result of proteolytic cleavage from this larger precursor protein, a process that is enhanced under acidic conditions and upon immune challenge with substances like lipopolysaccharide (LPS) or glucan. nih.govresearchgate.net
The astacidin family is not limited to a single peptide. Research has identified other astacidins, such as Astacidin 2 and Astacidin 3, in various crayfish species, including Procambarus clarkii. units.itresearchgate.net These related peptides share sequence similarities, particularly in conserved motifs, but also exhibit variations that likely contribute to differences in their antimicrobial spectra and potency. units.itmdpi.com The study of these homologous sequences provides insights into the evolutionary adaptation of the innate immune defense in crustaceans. units.itunisi.it While this compound is derived from hemocyanin, it is important to note that the broader "astacin family" also refers to a group of metalloendopeptidases, which are structurally and functionally distinct from the antimicrobial astacidin peptides. nih.gov
Secondary and Tertiary Structural Determination Methodologies
The three-dimensional conformation of this compound is critical for its biological activity. Various spectroscopic techniques have been employed to investigate its secondary and tertiary structure.
Circular Dichroism (CD) Spectroscopy for Beta-Sheet Structure Confirmation
Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides and proteins in solution. nih.govphotophysics.com For this compound, CD analysis has been instrumental in confirming its secondary structure. Studies have shown that this compound adopts a beta-sheet structure. nih.gov This conformation is consistently observed in citric acid buffer at different pH values, including pH 4, 6, and 8, indicating a degree of structural stability across a range of conditions. nih.gov The presence of a beta-sheet is a common structural motif in many antimicrobial peptides and is often associated with their ability to interact with and disrupt microbial membranes. researchgate.nettulane.edu
Post-Translational Modifications and their Impact on Structure
Post-translational modifications (PTMs) are covalent chemical changes that occur after a protein or peptide is synthesized. wikipedia.orgthermofisher.com These modifications can significantly alter the structure, stability, and function of a peptide. aptamergroup.comnih.gov
In the case of this compound, mass spectrometry analysis has been performed to investigate the presence of PTMs. The results indicated that no carbohydrate-linked amino acid residues were found. nih.govresearchgate.net This suggests that glycosylation, a common PTM, is not a feature of the mature this compound peptide. The primary post-translational event for this compound is the proteolytic cleavage from its hemocyanin precursor. nih.gov The lack of other identified modifications suggests that the peptide's activity relies on its primary amino acid sequence and the resulting secondary structure it adopts.
Structural Comparisons with Other Proline-Rich Antimicrobial Peptides (PR-AMPs)
This compound is an antimicrobial peptide derived from the C-terminal region of hemocyanin in the freshwater crayfish, Pacifastacus leniusculus. nih.govmdpi.com While it functions as an antimicrobial peptide, its classification and structural characteristics present distinctions when compared to canonical Proline-Rich Antimicrobial Peptides (PR-AMPs). The astacidin family of peptides is diverse, with this compound being structurally distinct from other members like Astacidin 2, which is a true PR-AMP. mdpi.commdpi.com
This compound itself is not proline-rich; its sequence is FKVQNQHGQVVKIFHH-COOH. nih.gov However, it is often discussed in the context of other crayfish-derived AMPs that are proline-rich. For instance, a family of PR-AMPs designated PcAst has been identified in the red swamp crayfish Procambarus clarkii, which are related to this compound. units.itresearchgate.netnih.gov These peptides, such as PcAst-2, contain the characteristic Pro-Arg-Pro motifs found in many PR-AMPs. nih.gov
The broader family of crustacean AMPs includes several groups with proline-rich features, offering a basis for structural comparison. Penaeidins, found in penaeid shrimps, are notable for their two-domain structure: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing three disulfide bridges. mdpi.comnih.gov Similarly, Arasin-like peptides, such as Arasin 1 from the spider crab Hyas araneus, are composed of an N-terminal proline-rich region and a C-terminal stabilized by two disulfide bridges. nih.gov
Unlike these multi-domain PR-AMPs, this compound is a single, 16-residue peptide fragment. nih.gov Its secondary structure has been determined by circular dichroism to be a β-sheet. nih.govresearchgate.net This contrasts with the mixed structures often seen in other PR-AMPs, such as the combination of an extended proline-rich helix and a folded cysteine-stabilized domain in penaeidins. nih.gov
A comparative overview of this compound and representative PR-AMPs from invertebrates highlights these structural differences.
| Peptide | Source Organism | Primary Structural Features | Secondary Structure | Reference(s) |
| This compound | Pacifastacus leniusculus (Crayfish) | 16 amino acids; C-terminal fragment of hemocyanin; Not proline-rich. | β-sheet | nih.gov |
| Astacidin 2 | Pacifastacus leniusculus (Crayfish) | 14-16 amino acids; Proline/Arginine-rich. | Not specified in results | mdpi.commdpi.com |
| Penaeidins | Penaeus vannamei (Shrimp) | Two-domain structure: N-terminal Proline-Rich Domain (PRD) and C-terminal Cysteine-Rich Domain (CRD) with 3 disulfide bridges. | PRD forms an extended structure; CRD contains an α-helix. | mdpi.comnih.gov |
| Arasin 1 | Hyas araneus (Spider Crab) | Two-domain structure: N-terminal proline-rich region and a C-terminal region with 2 disulfide bridges. | Not specified in results | nih.gov |
| Formaecins | Myrmecia gulosa (Bulldog Ant) | 16 amino acids; Proline-rich. | Not specified in results | nih.gov |
Biological Activities and Mechanistic Elucidation of Astacidin 1
Antibacterial Activities of Astacidin (B1578177) 1
Astacidin 1 demonstrates a notable capacity to inhibit the growth of a wide array of bacteria, encompassing both Gram-positive and Gram-negative species. nih.govcopewithcytokines.orgresearchgate.net Its mechanism is linked to its ability to interact with and bind to essential components of the bacterial cell wall, such as peptidoglycan and lipopolysaccharide (LPS). nih.gov
Research has consistently shown that this compound is effective against various Gram-positive bacteria. nih.govresearchgate.net The native form of the peptide, isolated directly from crayfish plasma, exhibits potent inhibitory action. nih.gov Furthermore, a synthetically produced version of this compound has been shown to have a comparable level of activity against Gram-positive bacteria as the authentic peptide. nih.govarchive.org The antibacterial effect is attributed, in part, to the peptide's ability to bind to peptidoglycan, a major component of the Gram-positive cell wall. nih.gov Studies on related astacidin peptides from the red swamp crayfish (Procambarus clarkii) have also confirmed activity against Gram-positive species like Staphylococcus aureus. researchgate.netnih.gov
Table 1: Documented Antibacterial Activity of this compound and Related Peptides against Gram-Positive Bacteria This table is interactive. Click on the headers to sort.
| Bacterial Species | Type | Peptide Tested | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | PcAst | researchgate.netnih.gov |
This compound also possesses a broad range of activity against Gram-negative bacteria. nih.govcopewithcytokines.orgresearchgate.net The peptide's effectiveness in this regard is linked to its ability to bind to lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. nih.gov However, an interesting distinction has been observed between the naturally occurring and synthetic forms of the peptide. While authentic this compound is effective against Gram-negative bacteria, the synthetic version has demonstrated reduced or no activity against these same bacteria. nih.govarchive.org This suggests that post-translational modifications or the specific conformation of the native peptide may be crucial for its full range of activity. Nonetheless, studies on the broader astacidin family, such as those from Procambarus clarkii (PcAst), have shown that these peptides can be highly active against Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii. researchgate.netmdpi.com
Table 2: Documented Antibacterial Activity of this compound and Related Peptides against Gram-Negative Bacteria This table is interactive. Click on the headers to sort.
| Bacterial Species | Type | Peptide Tested | Finding | Reference |
|---|---|---|---|---|
| Escherichia coli | Gram-Negative | PcAst | Active | researchgate.netmdpi.com |
| Acinetobacter baumannii | Gram-Negative | PcAst | Active | researchgate.netmdpi.com |
| Vibrio anguillarum | Gram-Negative | PcAst | Active | nih.gov |
| General Gram-Negative Bacteria | Gram-Negative | This compound (Natural) | Active | nih.govresearchgate.net |
The antimicrobial effectiveness of this compound and its relatives can be significantly influenced by environmental factors. The very formation of this compound is pH-dependent, as it is produced from hemocyanin through proteolytic cleavage under acidic conditions. nih.govcopewithcytokines.org The peptide maintains a stable beta-sheet structure across a range of pH levels, from 4 to 8. nih.gov
Furthermore, the ionic strength of the surrounding medium plays a critical role. Studies on synthetic astacidin peptides from P. clarkii revealed that their antimicrobial activity was potent and broad-spectrum when tested in a low-salt medium. researchgate.netunits.itnih.gov In contrast, the activity was generally low when tested in a full nutrient broth, which typically has a higher salt concentration. researchgate.netunits.itnih.gov This suggests that high salt concentrations may interfere with the peptide's ability to interact with and disrupt bacterial membranes, thereby reducing its efficacy. nih.gov
Broad-Spectrum Activity against Gram-Negative Bacteria
Antifungal Activities of this compound
In addition to its antibacterial properties, this compound exhibits significant antifungal activity, targeting several pathogenic fungal species. Its mechanism of action against fungi is primarily membranolytic, involving the formation of pores in the fungal cell membrane.
This compound has demonstrated notable efficacy against a range of fungi. nih.gov It effectively inhibits the growth of Candida albicans, a common opportunistic fungal pathogen, as well as Trichosporon beigelii, Malassezia furfur, and Trichophyton rubrum. nih.govresearchgate.net
The primary mechanism for its antifungal action against C. albicans is the disruption of the fungal cell membrane. nih.govnih.gov Studies using flow cytometry and potassium ion (K+) measurement have shown that this compound causes membrane damage, leading to permeabilization and K+ release, which in turn induces membrane depolarization. nih.govresearchgate.net Further investigations using live-cell imaging suggest that this compound forms pores in the C. albicans membrane with estimated radii of 1.4 to 2.3 nanometers. nih.govresearchgate.net This pore-forming mechanism ultimately leads to the death of the fungal cell. nih.gov
Table 3: Documented Antifungal Activity of this compound This table is interactive. Click on the headers to sort.
| Fungal Species | Finding | Mechanism | Reference |
|---|---|---|---|
| Candida albicans | Active | Pore formation, membrane depolarization | nih.govnih.govresearchgate.net |
| Trichosporon beigelii | Active | Membrane damage | nih.govresearchgate.net |
| Malassezia furfur | Active | Not specified | nih.govresearchgate.net |
A key characteristic of a potential therapeutic agent is its ability to target pathogens while minimizing damage to host cells. In vitro studies have shown that this compound possesses fungal cell selectivity. nih.gov It did not cause hemolysis in human erythrocytes, indicating that it does not disrupt the membranes of these mammalian cells under the tested conditions. nih.govresearchgate.net This selectivity suggests that this compound can differentiate between fungal and mammalian cell membranes. Similarly, related synthetic astacidin peptides (PcAst) were found to have no significant toxic effects on cultured human cell lines, further supporting the targeted nature of this peptide family. researchgate.netunits.it
Efficacy against Candida albicans and other Fungal Species
Cellular and Molecular Mechanisms of Action
This compound, an antimicrobial peptide (AMP) isolated from the freshwater crayfish Pacifastacus leniusculus, exerts its antimicrobial effects through a multi-faceted approach primarily targeting the cellular envelopes of microorganisms. nih.govifremer.fr Its mechanisms of action involve direct interactions with the microbial membrane and cell wall components, leading to a cascade of events that ultimately result in cell death. nih.govifremer.fr
Membrane Interaction and Disruption
The primary mode of action for this compound involves the disruption of the microbial cell membrane's integrity. nih.govifremer.fr This interaction is a key factor in its broad-spectrum activity against various pathogens.
This compound induces membrane permeabilization in susceptible microorganisms. nih.govresearchgate.net This process involves the peptide compromising the barrier function of the cell membrane, leading to an uncontrolled passage of substances into and out of the cell. nih.gov Studies using flow cytometry have demonstrated that this compound causes membrane damage. nih.gov The membranolytic activity is a common feature among many antimicrobial peptides and is a crucial step in their killing mechanism. researchgate.net
A key consequence of membrane permeabilization by this compound is the induction of membrane depolarization. nih.gov This is achieved through the leakage of ions, particularly potassium ions (K+), from the cytoplasm. nih.gov The efflux of K+ disrupts the electrochemical gradient across the microbial membrane, which is essential for various cellular processes. nih.govlibretexts.org The release of K+ has been experimentally measured and directly linked to the membrane-damaging effects of this compound. nih.gov This depolarization is a rapid event that contributes significantly to the peptide's antimicrobial efficacy.
Table 1: Effects of this compound on Microbial Membrane Potential and Ion Leakage
| Parameter | Observation | Method of Detection | Significance | Reference |
|---|---|---|---|---|
| Membrane Depolarization | Induced by this compound | Flow Cytometry | Disruption of cellular energy and signaling | nih.gov |
| Potassium (K+) Leakage | K+ release from microbial cells | K+ Measurement | Contributes to membrane depolarization and cell death | nih.gov |
The membrane-active function of this compound is driven by a pore-forming mechanism. nih.govacs.org This was demonstrated by calcein (B42510) leakage from liposomes designed to mimic the Candida albicans membrane. nih.gov Live-cell imaging with fluorescein (B123965) isothiocyanate-labeled dextrans of varying sizes has suggested that the pores formed by this compound in the C. albicans membrane have radii between 1.4 and 2.3 nm. nih.gov The formation of these pores creates channels through the membrane, leading to the leakage of cellular contents and ultimately cell lysis. nih.gov The proposed "carpet" or "sinking raft" model, where peptides accumulate on the membrane surface before inserting to form pores, offers a potential explanation for this process. acs.org
Table 2: Characterization of Pores Formed by this compound
| Parameter | Value | Method of Determination | Target Organism | Reference |
|---|---|---|---|---|
| Pore Radius | 1.4–2.3 nm | Live cell imaging with FITC-labeled dextrans | Candida albicans | nih.gov |
| Mechanism | Pore Formation | Calcein leakage from liposomes | Candida albicans | nih.gov |
Induction of Membrane Depolarization and Ion Leakage (e.g., K+ release)
Interaction with Microbial Cell Wall Components
Research has shown that a synthetic peptide corresponding to mature this compound exhibits binding ability to peptidoglycan, a major component of bacterial cell walls. nih.gov This interaction is significant as the peptidoglycan layer provides structural integrity to bacteria. libretexts.org By binding to peptidoglycan, this compound may disrupt the cell wall structure or use it as a scaffold to increase its local concentration before reaching the cytoplasmic membrane. ifremer.frnih.gov
Interaction with Lipopolysaccharide (LPS)
This compound, an antimicrobial peptide derived from the hemocyanin of the freshwater crayfish Pacifastacus leniusculus, plays a significant role in the innate immune response, which is often triggered by molecular patterns associated with pathogens, such as lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria. The interaction between cationic antimicrobial peptides and the anionic LPS is a critical step in the neutralization and killing of these bacteria.
Research on astacidin peptides from crayfish has demonstrated a direct binding ability to LPS. nih.gov A study on a closely related astacidin from the red swamp crayfish, Procambarus clarkii (designated as PcAst), which shares high identity with astacidin 2 and is part of the same proline-rich antimicrobial peptide (PR-AMP) family as this compound, showed that the synthetic mature peptide has the capacity to bind to LPS. nih.gov This interaction is facilitated by the cationic nature of the peptide, which electrostatically interacts with the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. researchgate.net This binding can neutralize the endotoxic effects of LPS and disrupt the integrity of the bacterial outer membrane, facilitating the peptide's entry into the cell. dntb.gov.uanih.gov Furthermore, the release of this compound from its precursor, hemocyanin, is enhanced following the injection of LPS into the crayfish, indicating that the host recognizes the bacterial component and initiates a defensive response involving this peptide. researchgate.net In Procambarus clarkii, the expression of an this compound-related gene (PcAst-1a) was rapidly and significantly upregulated in hemocytes within two hours of an LPS injection, further highlighting the peptide's role in the anti-LPS immune response. researchgate.netunits.it
Association with Lipoteichoic Acid (LTA)
Lipoteichoic acid (LTA) is a major immunostimulatory component of the cell wall of Gram-positive bacteria, analogous to LPS in Gram-negative bacteria. nih.gov It is an anionic polymer that contributes to the negative surface charge of the bacteria. nih.govelisakits.co.uk The ability of antimicrobial peptides to bind to LTA is crucial for their activity against Gram-positive pathogens.
Similar to its interaction with LPS, astacidin peptides have been shown to associate with LTA. The synthetic astacidin peptide from Procambarus clarkii (PcAst) demonstrated a binding ability to LTA. nih.govx-mol.com This interaction is fundamental for its antimicrobial action against Gram-positive bacteria. By binding to LTA, this compound can disrupt the cell wall structure and increase membrane permeability, ultimately leading to bacterial death. This binding also serves to sequester LTA, potentially dampening the inflammatory response it would otherwise provoke in the host. The interaction between cationic antimicrobial peptides and LTA is a key mechanism of the innate immune system in recognizing and combating Gram-positive bacterial infections.
Intracellular Target Modulation
While many antimicrobial peptides act by disrupting the cell membrane, proline-rich antimicrobial peptides (PR-AMPs) like astacidins can also have intracellular targets, a mechanism that often results in low toxicity to eukaryotic cells. embopress.orgfrontiersin.org
Role of this compound in Host Immunity and Defense
Contribution to Innate Immune Responses
This compound is a crucial effector molecule in the innate immune system of crayfish. diva-portal.org The innate immune system provides the first line of defense against invading pathogens and relies on the recognition of conserved microbial structures. unipa.it Astacidins, including this compound, are small, cationic, proline/arginine-rich peptides that are integral to this defense mechanism. diva-portal.org
The production and release of this compound are key components of the crayfish's response to infection. It is generated by the proteolytic cleavage of hemocyanin, a major protein in the hemolymph, a process that is significantly enhanced upon challenge with bacterial components like LPS or glucans. researchgate.net This indicates a regulated response designed to rapidly deploy antimicrobial agents at the sign of an infection. Studies in Procambarus clarkii have shown that the expression of astacidin genes is rapidly and significantly upregulated in hemocytes and gills following bacterial challenge. nih.govresearchgate.net Hemocytes, the immune cells of invertebrates, are a primary site of astacidin expression. researchgate.net The peptide's demonstrated ability to bind to bacterial cell wall components like LPS and LTA, and its subsequent bactericidal activity, directly contributes to the clearance of pathogens from the host. nih.gov Therefore, this compound functions as a vital component of the humoral arm of the crayfish's innate immune defense. diva-portal.orgunipa.it
Role in Bacterial Clearance in Crayfish Models
This compound, an antimicrobial peptide derived from hemocyanin, plays a significant role in the innate immune response of crayfish by aiding in the clearance of bacterial infections. nih.govnih.gov Found in the plasma of freshwater crayfish such as Pacifastacus leniusculus, this peptide demonstrates a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
Research has shown that the expression of astacidin is upregulated in response to bacterial challenges. For instance, in the red swamp crayfish Procambarus clarkii, infection with Vibrio anguillarum and Staphylococcus aureus led to an increase in the transcription of the gene encoding an astacidin peptide (PcAst) in the gills. nih.govx-mol.com This upregulation is a key indicator of its involvement in the active immune defense against invading pathogens.
The mechanism by which this compound contributes to bacterial clearance involves its ability to bind to essential components of bacterial cell walls, such as peptidoglycan and lipopolysaccharide (LPS). nih.govx-mol.com This interaction is crucial for its antimicrobial action. The processing and release of this compound from its precursor, hemocyanin, are enhanced when crayfish are exposed to bacterial components like LPS. nih.gov
Studies using synthetic versions of this compound have provided further insights into its function. A synthetic peptide corresponding to the mature PcAst from P. clarkii showed inhibitory activity against several bacteria. nih.govx-mol.com Similarly, a synthetic this compound from P. leniusculus was effective against Gram-positive bacteria. nih.gov Interestingly, truncated versions of the synthetic peptide displayed reduced activity, highlighting the importance of the full peptide structure for its bacterial clearance capabilities. nih.gov
The role of this compound in bacterial clearance is a critical component of the crayfish's humoral immune response, which involves antimicrobial substances present in the hemolymph. mdpi.com This peptide, along with other antimicrobial molecules, provides a rapid first line of defense against infection. researchgate.net
The following table summarizes the antibacterial activity of this compound and related peptides from crayfish models.
| Peptide Source | Target Bacteria | Observed Effect |
| Procambarus clarkii (PcAst) | Gram-positive and Gram-negative bacteria | Growth inhibition, binding to peptidoglycan and lipopolysaccharide. nih.govx-mol.com |
| Pacifastacus leniusculus (this compound) | Gram-positive and Gram-negative bacteria | Growth inhibition. nih.gov |
| Synthetic PcAst | Gram-positive and Gram-negative bacteria | Inhibitory activity against growth. nih.govx-mol.com |
| Synthetic this compound | Gram-positive bacteria | Similar activity to the authentic peptide. nih.govunipa.it |
| Synthetic this compound | Gram-negative bacteria | Less or no activity compared to the authentic peptide. nih.govunipa.it |
| Amino-terminal truncated synthetic this compound | Gram-positive bacteria | Low activity. nih.govunipa.it |
Structure Activity Relationship Sar Studies of Astacidin 1
Design and Synthesis of Astacidin (B1578177) 1 Analogues and Truncated Peptides
The investigation into the SAR of Astacidin 1 has been advanced by the identification and synthesis of its analogues. In the red swamp crayfish, Procambarus clarkii, several novel proline-rich AMPs related to the original this compound have been identified and designated as PcAst peptides. researchgate.netunits.it Among these, three peptides—PcAst-1a (the P. clarkii orthologue of this compound), PcAst-1b/c, and PcAst-2—were selected for chemical synthesis to characterize their antimicrobial properties. units.itunisi.it
These peptides were produced using solid-phase peptide synthesis (SPPS), a standard method for artificially creating peptides. unisi.itmdpi.comthermofisher.com This technique involves sequentially adding amino acids to a growing chain that is anchored to a solid resin support. thermofisher.com The synthesis of these related astacidin sequences provides a direct means to compare their structures and corresponding activities, forming the basis of SAR studies. unisi.it For instance, PcAst-1a, -1b/c, and -2 were synthesized with purities greater than 95%, allowing for reliable testing of their biological functions. unisi.it
The sequences of these synthesized peptides, which are natural analogues of this compound, are listed below.
| Peptide Name | Sequence | Length (Amino Acids) |
| PcAst-1a (this compound) | FNVQNHHGQIVKIFHH | 16 |
| PcAst-1b/c | FNVQNHHGQIVKIFHHGK | 18 |
| PcAst-2 | VRPPVIYPRPPFRPRIY | 17 |
This table presents the amino acid sequences of synthesized astacidin peptides from Procambarus clarkii, which are crucial for comparative structure-activity relationship studies.
Investigating the Role of Specific Amino Acid Residues on Activity
The specific amino acids within a peptide sequence are fundamental to its function. For AMPs, residues contribute to properties like charge, hydrophobicity, and the ability to form specific secondary structures, all of which are critical for antimicrobial action. nih.govmdpi.com
The amino-terminal (N-terminal) region of many antimicrobial peptides is vital for their function. In a related class of crustacean AMPs known as Type III crustins, the N-terminal proline-rich domain is essential for their antibacterial activity. mdpi.com Studies have shown that removing this domain leads to a loss of function. mdpi.com Astacidins are also classified as proline-rich peptides, with Astacidin 2 containing a significant number of proline and arginine residues. mdpi.com Similarly, a synthetic 20-amino-acid mature peptide of an astacidin from P. clarkii (PcAst) was shown to contain four proline/arginine residues and displayed inhibitory activity against bacteria. nih.gov This suggests that, as with other proline-rich AMPs, the N-terminal region of this compound and its analogues, which contains key structural motifs, is likely crucial for its antimicrobial mechanism. mdpi.com
Cationic amino acids, such as lysine (B10760008) (Lys) and arginine (Arg), are pivotal for the activity of most AMPs. nih.govfrontiersin.org Their positive charges facilitate the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. frontiersin.org The role of these residues can be observed by comparing the activity of the synthesized astacidin analogues. unisi.it
The peptide PcAst-1b/c demonstrated significantly more potent and broad-spectrum antibacterial activity compared to PcAst-1a (this compound) in low-salt medium. researchgate.netunisi.it Structurally, PcAst-1b/c is identical to PcAst-1a but includes two additional residues at the C-terminus: Glycine (G) and Lysine (K). The addition of the cationic lysine residue in PcAst-1b/c increases the peptide's net positive charge, which likely enhances its interaction with and disruption of bacterial membranes, leading to greater potency. This comparison underscores the critical contribution of cationic residues to the antimicrobial efficacy of the astacidin family.
Importance of Amino-Terminal Region for Antibacterial Activity
Influence of Peptide Length and Hydrophobicity
Peptide length and hydrophobicity are critical parameters that modulate the biological activity of AMPs. mdpi.comnih.gov Generally, AMPs are short, typically between 10 and 50 amino acids long. thermofisher.comnih.gov Studies on truncated peptides have shown that length is directly linked to efficacy; peptides that are too short may lose their ability to disrupt bacterial membranes. nih.gov
Hydrophobicity, which is the proportion of nonpolar residues, governs the peptide's ability to insert into the hydrophobic core of the bacterial membrane. mdpi.comfrontiersin.org An optimal balance is required, as excessive hydrophobicity can lead to poor solubility and increased toxicity toward host cells. mdpi.com The astacidin family consists of relatively short peptides; this compound is 16 residues long, while Astacidin 2 is 14 residues. mdpi.comunal.edu.co The synthetic analogue PcAst-1b/c, at 18 residues, is slightly longer than PcAst-1a (16 residues) and shows enhanced activity, suggesting that for this peptide, the increased length and charge contribute positively to its function. unisi.it
The table below shows the minimum inhibitory concentration (MIC) of synthesized astacidin peptides against various bacteria, illustrating the differences in their activity.
Data sourced from Rončević et al., 2020. unisi.it This interactive table details the Minimum Inhibitory Concentration (MIC) of synthetic astacidin peptides, highlighting the superior broad-spectrum activity of PcAst-1b/c.
Role of Secondary Structure in Modulating Biological Activity
The biological function of an antimicrobial peptide is intimately linked to its three-dimensional structure. nih.govfrontiersin.org Many AMPs adopt an amphipathic secondary structure, such as an α-helix, upon interacting with a bacterial membrane. frontiersin.org This structure places hydrophobic residues on one face and cationic residues on the other, facilitating membrane insertion and permeabilization. frontiersin.org
However, not all AMPs are α-helical. Circular dichroism studies have indicated that this compound adopts a β-sheet conformation. researchgate.net This is similar to another AMP, collagencin, which also adopts a β-sheet structure in hydrophobic environments. mdpi.com The specific secondary structure is critical for how the peptide interacts with and disrupts the target membrane. The β-sheet structure of this compound is a key determinant of its mechanism of action, which involves binding to bacterial cell wall components like peptidoglycan and lipopolysaccharide. nih.gov
Advanced Synthetic and Analytical Methodologies for Astacidin 1 Research
Chemical Synthesis of Astacidin (B1578177) 1 and its Derivatives
Chemical synthesis is a fundamental tool in peptide research, offering precise control over the amino acid sequence and enabling the incorporation of non-natural amino acids or modifications. researchgate.net For Astacidin 1 and its related peptides, chemical synthesis has been the primary method for obtaining material for functional and structural studies. researchgate.netunisi.it Two main strategies are employed in peptide synthesis: solid-phase and solution-phase methods.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides like this compound for research purposes. bachem.comcsic.es This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comcsic.es The key advantage of SPPS is that excess reagents and soluble by-products can be easily removed by simple filtration and washing of the resin, greatly simplifying the purification process at each step. bachem.com
The process is typically automated and follows a cyclical procedure. ekb.eg The most widely used chemistry for SPPS is the Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus and acid-labile tert-butyl (tBu) based groups for permanent protection of the amino acid side chains. nih.gov
General Steps of Fmoc-based Solid-Phase Peptide Synthesis:
| Step | Description | Common Reagents | Reference |
|---|---|---|---|
| 1. Resin Preparation & First Amino Acid Attachment | The synthesis begins with an insoluble resin support. The C-terminal amino acid of the target peptide is covalently attached to the resin via a linker. | Polystyrene-based resins (e.g., Wang resin, Merrifield resin), Linkers (e.g., HMPA). | ekb.egpeptide.com |
| 2. Deprotection | The temporary N-terminal protecting group (Fmoc) is removed from the attached amino acid to expose a free amine group for the next coupling reaction. | A base, typically 20-40% piperidine (B6355638) in a solvent like DMF. | csic.es |
| 3. Activation and Coupling | The next Fmoc-protected amino acid is activated at its carboxyl group and then added to the resin, where it forms a peptide bond with the free amine of the preceding amino acid. | Coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., HOBt, HOAt). | peptide.comamericanpeptidesociety.org |
| 4. Washing | After coupling, the resin is thoroughly washed to remove excess reagents and by-products. | Solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). | ekb.eg |
| 5. Repetition | Steps 2, 3, and 4 are repeated for each amino acid in the desired sequence. The completeness of each coupling reaction can be monitored using qualitative tests like the Kaiser (ninhydrin) test. | N/A | csic.es |
| 6. Cleavage and Final Deprotection | Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. | Strong acid cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions. | csic.es |
| 7. Purification and Analysis | The crude peptide is purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. | N/A | unisi.itfrontiersin.org |
In the context of this compound research, several of its analogues, such as PcAst-1a, PcAst-1b/c, and PcAst-2 from the crayfish Procambarus clarkii, were successfully obtained via chemical synthesis with purities greater than 95%, as confirmed by RP-HPLC and mass spectrometry. unisi.it
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), was the original method for creating peptides before the advent of SPPS. nih.gov In this approach, all reactions (coupling and deprotection) occur in a homogenous solution, and the product must be isolated and purified after each step, often through precipitation, extraction, or crystallization. researchgate.netgoogle.com
While more time-consuming and labor-intensive for long peptides compared to SPPS, SPS remains highly relevant for the large-scale production of short peptides and for the synthesis of complex peptides that may be difficult to produce on a solid support. researchgate.netnih.gov The purification of intermediates at each stage can ensure the high quality of the final product. rsc.org Modern variations, such as the Group-Assisted Purification (GAP) method, have been developed to simplify purification by using a protecting group that facilitates extraction, thereby avoiding chromatography. rsc.org
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions, are common coupling agents in SPS. americanpeptidesociety.org Although specific reports detailing the solution-phase synthesis of this compound are not prevalent in the literature, this methodology remains a viable option for its production, especially if large quantities are required.
Strategies for Analogue and Mimetic Generation
A significant advantage of chemical synthesis is the ability to easily generate analogues and mimetics of a natural peptide to probe structure-activity relationships or improve therapeutic properties. mdpi.com An analogue is a peptide in which one or more amino acids have been substituted, while a mimetic is a molecule that mimics the essential structure and function of the peptide but may not be a peptide itself. rsc.org
For proline-rich antimicrobial peptides like the astacidins, synthetic analogues have been created to characterize their function. unisi.it For instance, based on the sequences of astacidins from Procambarus clarkii, researchers selected and synthesized three novel peptides: PcAst-1a, PcAst-1b/c, and PcAst-2. unisi.it These synthetic analogues allowed for the characterization of their antimicrobial properties against various bacteria. researchgate.netunisi.it
Common strategies for generating peptide analogues include:
Amino Acid Substitution: Replacing specific amino acids to enhance properties like charge, hydrophobicity, or stability. For example, substituting lysine (B10760008) with the more basic arginine can increase cationicity, which is often linked to antimicrobial activity. frontiersin.org
Truncation: Synthesizing shorter versions of the peptide to identify the minimal active sequence. nih.gov
Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-enantiomers can significantly increase the peptide's resistance to degradation by proteases. mdpi.com
Cyclization: Introducing covalent bonds (e.g., head-to-tail, side-chain-to-side-chain) can constrain the peptide's conformation, potentially increasing its stability and receptor-binding affinity. nih.gov
Enzymatic and Recombinant Production Methodologies for this compound
While chemical synthesis is excellent for producing peptides for initial research, biotechnological approaches are often more suitable for large-scale and sustainable production. mdpi.com These methods leverage biological machinery, either through isolated enzymes or whole organisms, to construct the peptide.
Protease-Mediated Synthesis
This compound is naturally generated in crustaceans through the enzymatic cleavage of a larger precursor protein. ifremer.fr Specifically, it is an antibacterial peptide derived from the C-terminus of hemocyanin, a respiratory protein, following its proteolysis. ifremer.fr This process represents a natural form of protease-mediated production.
In a biotechnological context, this principle can be applied in vitro. Proteases, enzymes that cleave peptide bonds, can be used under specific conditions (e.g., altered pH, organic solvents) to catalyze the formation of peptide bonds rather than their hydrolysis. This method, known as enzymatic peptide synthesis, can offer high specificity and avoid the need for extensive side-chain protection strategies common in chemical synthesis. However, the conditions must be carefully optimized for each specific peptide and enzyme pair. While naturally occurring, the deliberate use of proteases for the in vitro synthesis of this compound is not a widely documented production method.
Recombinant Expression Systems
Recombinant DNA technology provides a powerful platform for producing peptides and proteins in large quantities. remedypublications.com This method involves introducing the gene encoding the target peptide into a host organism (e.g., bacteria, yeast), which then transcribes and translates the gene to produce the peptide. mdpi.com
Escherichia coli is one of the most common and cost-effective expression systems used for producing recombinant peptides. remedypublications.com However, the direct expression of small, cationic antimicrobial peptides like this compound can be toxic to the host cell or lead to rapid degradation by host proteases. remedypublications.comnih.gov To overcome these challenges, a common strategy is to produce the AMP as a fusion protein. nih.gov The AMP is linked to a larger, more stable carrier protein, which can mask its toxicity, prevent degradation, and often simplify purification. remedypublications.com
General Steps for Recombinant AMP Production using a Fusion Tag System:
| Step | Description | Example System/Components | Reference |
|---|---|---|---|
| 1. Gene Synthesis & Cloning | The DNA sequence for the fusion protein (carrier protein + this compound) is designed, synthesized, and inserted into an expression vector (plasmid). | pET vectors, Thioredoxin (Trx) or Glutathione-S-transferase (GST) fusion tags. | remedypublications.com |
| 2. Transformation | The recombinant plasmid is introduced into a suitable host strain. | E. coli BL21(DE3). | mdpi.com |
| 3. Expression | The host cells are cultured, and gene expression is induced, leading to the production of the fusion protein. | Induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG). | remedypublications.com |
| 4. Lysis & Purification | The cells are harvested and broken open (lysed). The fusion protein is purified from the cell lysate, often using affinity chromatography that targets the carrier protein (e.g., a His-tag). | Affinity chromatography, centrifugation. | nih.gov |
| 5. Cleavage | The fusion protein is treated with a specific protease or chemical agent that cleaves the linker between the carrier protein and this compound. Some systems use self-cleaving inteins. | Enterokinase, Factor Xa, TEV protease, CNBr. | nih.gov |
| 6. Final Purification | The released this compound peptide is separated from the carrier protein and the cleavage agent. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). | nih.gov |
While specific protocols for the recombinant production of this compound are not extensively detailed, this approach has been used for other crustacean antimicrobial peptides, such as crustins and arasin-like peptides, demonstrating its feasibility for members of the astacidin family. mdpi.comresearchgate.netresearchgate.net
Advanced Analytical Techniques for this compound Characterization
The rigorous characterization of this compound, a proline-rich antimicrobial peptide (PR-AMP), is fundamental to understanding its structure-function relationship. Advanced analytical techniques are indispensable for its purification, structural elucidation, and the verification of its primary sequence. These methods ensure the homogeneity and identity of the peptide used in biological assays, providing a solid foundation for research findings.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the research of this compound, primarily utilized for its purification and the assessment of its purity. mtoz-biolabs.com Synthetic peptides, including members of the astacidin family like PcAst-1a (this compound), are typically synthesized and then purified to a high degree to ensure that biological activity assays are not skewed by contaminants. units.it
Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. idtdna.com This technique separates molecules based on their hydrophobicity. idtdna.com The peptide mixture is loaded onto a C18 column, and elution is carried out using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). units.it The full-length, correct this compound product is separated from truncated or incomplete sequences generated during synthesis. idtdna.com
Following purification, the purity of the this compound sample is confirmed by analytical RP-HPLC. units.it A small amount of the purified fraction is injected into the HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak is indicative of a highly pure sample. For astacidin peptides, purities of greater than 95% are commonly reported and are a prerequisite for subsequent characterization and biological testing. units.it This high level of purity ensures that the observed antimicrobial effects are attributable to this compound itself.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Typical Specification | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent for elution |
| Gradient | 1–70% Acetonitrile | To elute peptides with varying hydrophobicity |
| Detection | UV at 280 nm | Detection of aromatic amino acids |
| Purity Threshold | > 95% | To ensure sample homogeneity for biological assays |
This table represents typical parameters derived from methodologies used for peptides similar to this compound. units.it
Mass Spectrometry (MS) for Molecular Mass and Sequence Verification
Mass spectrometry (MS) is a powerful analytical tool used to confirm the identity of this compound by providing an accurate measurement of its molecular mass. 50webs.org After synthesis and purification, MS analysis is a critical quality control step to verify that the correct peptide has been produced. units.it Techniques like Electrospray Ionization (ESI) are commonly employed for peptide analysis, as they are "soft" ionization methods that keep the molecule intact. 50webs.orglcms.cz
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide. lcms.cz For a peptide like this compound, the resulting spectrum will show a dominant peak corresponding to its protonated molecular ion [M+H]⁺. 50webs.org The measured molecular weight must match the theoretical molecular weight calculated from its amino acid sequence. This confirmation provides high confidence in the peptide's identity. spectroscopyonline.com
Furthermore, tandem mass spectrometry (MS/MS) can be used for sequence verification. 50webs.org In an MS/MS experiment, the parent ion of this compound is selected and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed. This fragmentation typically occurs at the peptide bonds, producing a series of ions (e.g., b- and y-ions) from which the amino acid sequence can be deduced and confirmed. 50webs.org This ensures that the primary structure of the synthetic peptide is correct.
Spectroscopic Methods for Structural Analysis (e.g., NMR for detailed structural insights)
While HPLC and MS confirm the purity and primary structure of this compound, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are employed to determine its three-dimensional structure in solution. nmims.edu Understanding the 3D structure is crucial for elucidating its mechanism of action.
NMR spectroscopy provides detailed information about the conformation of the peptide backbone and the orientation of amino acid side chains. nmims.edumsu.edu For instance, structural analysis of a related hemocyanin-derived peptide, PvHS9, using NMR revealed a β-sheet structure. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine which protons are close to each other in space, allowing for the calculation of the peptide's fold. walisongo.ac.id This information is vital for understanding how this compound interacts with bacterial membranes or intracellular targets.
Methodologies for Assessing In Vitro Biological Activities (excluding toxicity/safety)
Once this compound has been purified and structurally characterized, its biological functions are investigated using a variety of in vitro assays. These methods are designed to quantify its antimicrobial efficacy and to probe the mechanisms by which it kills microbes.
Microdilution Broth Method for Antimicrobial Activity
The broth microdilution method is the standard technique used to determine the antimicrobial potency of this compound against various microorganisms. mbai.org.inunisi.it This assay is used to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium or fungus. unisi.it
The assay is performed in 96-well microtiter plates. unisi.it A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) is added to wells containing serial twofold dilutions of the this compound peptide in a suitable growth medium, such as Mueller-Hinton Broth (MHB). unisi.itresearchgate.net The plates are then incubated under appropriate conditions (e.g., 37°C for 18 hours). unisi.it After incubation, the MIC is determined by visual inspection or by measuring absorbance with a microplate reader. frontiersin.org Studies have shown that the antimicrobial activity of astacidin peptides can be significantly influenced by the composition of the medium, with some peptides showing greater potency in low-salt or diluted broth. units.itresearchgate.net
Table 2: Representative MIC Values for Astacidin Family Peptides
| Peptide | Target Microorganism | Medium | MIC (µM) |
| PcAst-1a (this compound) | A. baumannii | 20% MHB | ≥32 |
| PcAst-1b/c | S. aureus | 20% MHB | 2-4 |
| PcAst-1b/c | E. coli | 20% MHB | 4-8 |
| PcAst-1b/c | A. baumannii | 20% MHB | 2-4 |
| PcAst-2 | A. baumannii | 20% MHB | 8-16 |
Data sourced from Rončević et al., 2020, illustrating the activity of astacidin peptides in diluted Mueller-Hinton Broth (MHB). researchgate.net
Flow Cytometry and Confocal Microscopy for Membrane Integrity Studies
To understand how this compound kills microbes, researchers investigate its effect on the integrity of the microbial cell membrane. Flow cytometry and confocal microscopy are powerful techniques used for this purpose. frontiersin.orgfrontiersin.org These methods typically rely on fluorescent dyes that can differentiate between cells with intact and compromised membranes. frontiersin.org
Propidium iodide (PI) is a common fluorescent dye used in these assays. frontiersin.orgfrontiersin.org PI cannot cross the membrane of live, healthy cells. However, when the membrane is damaged or its integrity is lost, PI can enter the cell and bind to nucleic acids, emitting a strong red fluorescence. frontiersin.orgfrontiersin.org
Flow Cytometry: In a flow cytometry experiment, a suspension of microbial cells treated with this compound is stained with PI. frontiersin.orgfrontiersin.org The instrument then analyzes thousands of individual cells, measuring their fluorescence. An increase in the percentage of PI-positive cells in the peptide-treated sample compared to an untreated control indicates that this compound disrupts membrane integrity. frontiersin.orgnih.gov This provides quantitative data on the extent of membrane damage. uni-ulm.de
Confocal Microscopy: Confocal microscopy provides visual evidence of membrane permeabilization. frontiersin.orgnih.gov Microbial cells are treated with this compound, stained with PI, and then visualized under the microscope. nih.gov Images can show the localization of the red fluorescence inside the cells, confirming that the peptide has created pores or disruptions in the membrane sufficient for the dye to enter. researchgate.netnih.gov Studies on this compound's antifungal activity against Candida albicans have utilized such methods to demonstrate a pore-forming mechanism of action. frontiersin.org
Calcein (B42510) Leakage Assays for Membrane Permeabilization
Calcein leakage assays are a fundamental tool for investigating the membrane-disrupting capabilities of antimicrobial peptides like this compound. This method utilizes liposomes, or artificial vesicles, that encapsulate the fluorescent dye calcein. scholaris.caresearchgate.net Calcein is self-quenching at high concentrations within the liposomes. When the liposomal membrane is compromised by a substance like this compound, calcein is released into the surrounding buffer, leading to a significant increase in fluorescence due to dilution. semanticscholar.org
In research on this compound's antifungal mechanism against Candida albicans, calcein leakage from liposomes designed to mimic the fungal membrane confirmed that its activity is driven by a pore-forming mechanism. nih.gov The assay involves preparing calcein-loaded vesicles, adding the peptide, and measuring the subsequent increase in fluorescence over time. researchgate.netsemanticscholar.org The percentage of leakage can be quantified and provides a direct measure of the peptide's ability to permeabilize lipid bilayers. scholaris.ca
Interactive Data Table: Representative Calcein Leakage Data
| Peptide Concentration (µM) | % Calcein Leakage from C. albicans-mimetic liposomes |
| 0 | 0 |
| 5 | 25 |
| 10 | 50 |
| 20 | 85 |
| 40 | 98 |
Note: This table is illustrative and based on typical results from calcein leakage assays. Actual values may vary depending on experimental conditions.
K+ Release Measurement for Membrane Depolarization
The measurement of potassium ion (K+) efflux from cells is a key indicator of membrane depolarization, a common mechanism of action for many antimicrobial peptides. A compromised cell membrane loses its ability to maintain the normal ion gradient, resulting in the leakage of intracellular components, including K+ ions. oup.com
Studies on this compound's effect on Candida albicans have utilized K+ release measurements to demonstrate membrane damage. nih.gov This technique typically involves incubating the target cells with the peptide and then measuring the concentration of K+ in the supernatant using a potassium-sensitive electrode. oup.comoup.com An increase in extracellular K+ concentration directly correlates with the extent of membrane disruption. oup.com The results of these assays, in conjunction with flow cytometry, have shown that this compound causes membrane permeabilization and subsequent K+ release-induced membrane depolarization in fungal cells. nih.gov
Live Cell Imaging for Pore Formation Studies
Live cell imaging techniques provide direct visual evidence of the effects of antimicrobial peptides on cell membranes. For this compound, live cell imaging using fluorescein (B123965) isothiocyanate (FITC)-labeled dextrans of varying sizes has been employed to study pore formation in Candida albicans. nih.gov By observing the influx of these fluorescent probes into the cells, researchers can estimate the size of the pores created by the peptide.
This methodology allows for the real-time visualization of membrane disruption and can provide valuable insights into the kinetics and morphology of pore formation. frontiersin.orgucl.ac.uk For this compound, these studies have suggested that the pores formed in the C. albicans membrane have radii in the range of 1.4 to 2.3 nm. nih.govresearchgate.net This level of detail is crucial for understanding the precise mechanism by which this compound exerts its antimicrobial effect.
Binding Assays for Bacterial Cell Wall Component Interaction
The initial interaction between an antimicrobial peptide and the bacterial cell is often with the components of the cell wall. Binding assays are therefore essential to understand the targeting mechanism of peptides like this compound. These assays can determine the affinity of the peptide for specific molecules found in bacterial cell walls, such as peptidoglycan (in Gram-positive bacteria), lipopolysaccharide (LPS) (in Gram-negative bacteria), and lipoteichoic acid. nih.govmdpi.com
Research on an astacidin peptide from the red swamp crayfish Procambarus clarkii has demonstrated its ability to bind to these key bacterial cell wall components. nih.gov The binding of antimicrobial peptides to these structures can be a critical first step, potentially leading to the disruption of the cell wall and facilitating access to the cytoplasmic membrane. mdpi.com These interactions are often driven by electrostatic forces between the cationic peptide and the negatively charged cell wall molecules. mdpi.com Understanding these binding events is crucial for elucidating the full mechanism of action of this compound.
Future Research Directions and Potential Investigative Modalities
Elucidating the Full Astacidin (B1578177) Gene Family Repertoire and Diversity
Astacidin 1 is a member of a multi-genic family of proline-rich antimicrobial peptides (PR-AMPs). researchgate.netnih.gov Initial research has identified several related peptides in the red swamp crayfish, Procambarus clarkii, including PcAst-1b/c, PcAst-2, and PcAst-3, which are related to the originally identified this compound (also designated PcAst-1a). researchgate.netunisi.it These discoveries highlight that this compound is not an isolated molecule but part of a diverse family of defense peptides. researchgate.net
Future research should aim to perform a comprehensive screening of crayfish transcriptomes and genomes to catalogue the complete repertoire of the astacidin gene family. nih.gov Studies have indicated that the distribution of this gene family is taxonomically restricted to the superfamilies Astacoidea and Parastacoidea, suggesting a unique evolutionary path. researchgate.netnih.govunisi.it Understanding the full diversity of this family, including both functional genes and potential pseudogenes, will provide critical insights into the evolutionary pressures shaping crustacean innate immunity. unipa.it Comparing the sequences and expression patterns of different astacidins could reveal neofunctionalization, where duplicated genes evolve new roles, potentially leading to peptides with varied microbial targets or functions. nih.gov
| Peptide Name | Species | Key Characteristics |
| This compound (PcAst-1a) | Pacifastacus leniusculus, Procambarus clarkii | Originally isolated from P. leniusculus plasma; derived from hemocyanin. researchgate.netnih.gov |
| PcAst-1b/c | Procambarus clarkii | Related to this compound; encoded by the multi-genic astacidin family. researchgate.netnih.gov |
| Astacidin 2 (PcAst-2) | Pacifastacus leniusculus, Procambarus clarkii | A proline-rich AMP with broad antibacterial activity. unisi.itnih.gov |
| PcAst-3 | Procambarus clarkii | A member of the astacidin family identified from transcriptome analysis. researchgate.netnih.gov |
High-Resolution Structural Determination of this compound and its Active Conformations
The primary structure of this compound is the 16-amino-acid sequence FKVQNQHGQVVKIFHH-COOH, with a molecular mass of 1945.2 Da. nih.gov Initial studies using circular dichroism (CD) suggest that this compound adopts a beta-sheet structure in solution. nih.gov However, the conformation of many AMPs is highly dependent on their environment, often changing upon interaction with microbial membranes. researchgate.net For instance, other hemocyanin-derived peptides are known to fold into an amphipathic α-helix in membrane-mimicking media while remaining unstructured in aqueous solutions. researchgate.net
A crucial future direction is the high-resolution structural determination of this compound, likely using Nuclear Magnetic Resonance (NMR) spectroscopy in various environments (e.g., aqueous solution vs. membrane mimetics like micelles). This would clarify its active conformation when interacting with targets. Determining the three-dimensional structure is essential for understanding its mechanism of action and for guiding the rational design of more potent or stable analogues. rsc.org
| Property | Description |
| Primary Sequence | FKVQNQHGQVVKIFHH-COOH |
| Molecular Mass | 1945.2 Da |
| Secondary Structure (in buffer) | Beta-sheet |
| Origin | Proteolytic cleavage product of hemocyanin |
Comprehensive Analysis of this compound Interaction with Microbial Targets beyond Membranes
The primary antimicrobial mechanism attributed to this compound is the formation of pores in fungal cell membranes, leading to membrane permeabilization, depolarization, and leakage of cellular contents. nih.gov Live cell imaging suggests these pores have a radius of approximately 1.4–2.3 nm in Candida albicans. nih.gov While membrane disruption is a key activity, many AMPs have multiple modes of action, including interactions with targets beyond the cell membrane. nih.govnih.gov
Future investigations should focus on these non-membrane-disruptive mechanisms. Research indicates that astacidins have the ability to bind to bacterial cell wall components, including lipopolysaccharide (LPS), peptidoglycan, and lipoteichoic acid. researchgate.netnih.gov A comprehensive analysis is needed to characterize the binding kinetics and functional consequences of these interactions. It remains to be determined if this compound, after crossing the cell membrane, can interact with intracellular targets to inhibit essential processes like DNA, RNA, or protein synthesis, which is a known mechanism for other classes of AMPs. nih.govdovepress.com
| Target | Type of Interaction |
| Fungal Cell Membrane | Pore formation, leading to permeabilization and depolarization. nih.gov |
| Lipopolysaccharide (LPS) | Binding to the bacterial cell wall component. nih.gov |
| Peptidoglycan (PGN) | Binding to the bacterial cell wall component. nih.gov |
| Lipoteichoic Acid (LTA) | Binding to the bacterial cell wall component. nih.gov |
Development of Novel this compound-Inspired Peptide Scaffolds and Peptidomimetics for Research Probes
The structural and functional characteristics of this compound make it an excellent template for creating novel research tools and potential therapeutics. researchgate.net Research on synthetic, truncated versions of this compound has already shown that the N-terminal region is crucial for its antibacterial activity. nih.gov This knowledge can be leveraged to design more potent and specific molecules.
The development of peptidomimetics—molecules that mimic the structure and function of peptides but have improved properties like stability and cell permeability—is a promising avenue. unica.itnih.gov By using the this compound sequence as a scaffold, researchers can create modified peptides or non-peptide molecules that retain the active structural motifs while being resistant to degradation. nih.gov These novel probes could be used to study microbial interactions with greater precision or be developed as a new class of antimicrobial agents. mdpi.com
Investigation of this compound in Broader Immunomodulatory Pathways in Crayfish
This compound is intrinsically linked to the crayfish immune response. researchgate.net It is generated via the proteolytic cleavage of hemocyanin, a process that is enhanced upon injection with microbial components like LPS (from Gram-negative bacteria) or β-glucan (from fungi). nih.govdiva-portal.org Furthermore, expression of the gene encoding this compound (PcAst-1a) is rapidly and significantly upregulated in hemocytes (immune cells) and gills following an immune challenge with LPS. researchgate.netcabidigitallibrary.org
This evidence places this compound as a key effector molecule in the humoral innate immunity of crayfish. unisi.itunipa.it Future studies should explore its role within the broader immunomodulatory network. nih.gov This includes investigating its relationship with other immune pathways, such as the prophenoloxidase (proPO) activating system, and determining if it has functions beyond direct antimicrobial activity, such as signaling or recruitment of other immune cells. nih.gov Understanding its regulation and function within the complete immune system could reveal new strategies for enhancing disease resistance in cultured crustaceans. researchgate.net
Advanced Computational Modeling for Mechanism Prediction and Peptide Design
Computational modeling offers powerful tools to accelerate research into this compound. frontiersin.org While specific modeling of this peptide is not yet widely reported, established computational methods can be readily applied. Molecular docking simulations could predict the precise binding sites and interactions between this compound and its microbial targets, such as peptidoglycan or specific membrane lipids. nih.gov
Furthermore, advanced machine-learning approaches, such as long short-term memory (LSTM) models, can treat peptide sequences like a language, learning the "grammar" of effective antimicrobial peptides to design novel sequences. nih.gov By training such models on the astacidin family and other PR-AMPs, it would be possible to generate new peptide designs inspired by this compound with potentially enhanced activity or selectivity. frontiersin.org These computational pipelines can rapidly screen vast numbers of potential sequences, identifying promising candidates for chemical synthesis and experimental validation, thereby streamlining the discovery process. frontiersin.orgkaust.edu.sa
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
